molecular formula C13H24N2O2 B1477255 Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone CAS No. 2098132-52-4

Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone

Cat. No.: B1477255
CAS No.: 2098132-52-4
M. Wt: 240.34 g/mol
InChI Key: SCTMJPKWPIOUQN-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is crucial for cell division and intracellular transport. The interaction between this compound and tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been observed to induce cell cycle arrest and apoptosis. It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, thereby altering the expression of genes involved in cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with tubulin, which inhibits tubulin polymerization and leads to microtubule destabilization . This inhibition disrupts the mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, this compound may inhibit or activate specific enzymes, further influencing cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, it can cause toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

azetidin-3-yl-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-9(2)5-10-8-15(4-3-12(10)16)13(17)11-6-14-7-11/h9-12,14,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTMJPKWPIOUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(4-hydroxy-3-isobutylpiperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.